molecular formula C13H13NO4 B13686248 Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13686248
M. Wt: 247.25 g/mol
InChI Key: ADQZMCRGXMGDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a high-purity heterocyclic compound designed for pharmaceutical and chemical research. This compound serves as a versatile and critical precursor in synthesizing bioactive molecules, particularly carboxamides . Its molecular structure features an isoxazole core substituted with a 3-methoxyphenyl group at position 3, a methyl group at position 5, and a methyl ester at position 4 . The electron-donating methoxy group and the ester functionality are key to its reactivity, influencing both its synthetic pathway and interactions with biological targets . The primary application of this compound is as a building block in medicinal chemistry. The methyl ester moiety is highly reactive and readily undergoes aminolysis with various amines to produce carboxamide derivatives, a fundamental transformation for introducing bioisosteres or enhancing the pharmacokinetic properties of lead compounds . For example, a high-yield (96%) reaction with methylamine has been demonstrated to produce 3-(3-Methoxyphenyl)-N,5-dimethylisoxazole-4-carboxamide . Furthermore, the carboxylic acid intermediate, obtained from the hydrolysis of this ester, can be converted to an acid chloride, enabling further nucleophilic substitution reactions to create a diverse array of complex molecules . The synthetic route for this compound typically involves a convergent strategy, starting with the construction of the isoxazole ring via condensation of hydroxylamine derivatives with β-dicarbonyl precursors, followed by the introduction of the 3-methoxyphenyl substituent . Strict process controls are employed to ensure the final product is of high quality and suitable for advanced research applications . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)12(14-18-8)9-5-4-6-10(7-9)16-2/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQZMCRGXMGDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically follows a convergent approach involving:

  • Construction of the isoxazole ring via condensation of hydroxylamine derivatives with β-dicarbonyl or related precursors.
  • Introduction of the 3-(3-methoxyphenyl) substituent through functionalized precursors or nucleophilic substitution.
  • Formation of the methyl ester at the 4-carboxylate position by esterification or direct methylation.

This strategy is supported by the following key steps:

  • Reaction of ethylacetoacetate or related β-keto esters with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester intermediates.
  • Cyclization with hydroxylamine salts under controlled temperatures to yield isoxazole carboxylates.
  • Subsequent functional group transformations including chlorination, nucleophilic aromatic substitution, and esterification.

Detailed Stepwise Preparation

Formation of Ethyl Ethoxymethyleneacetoacetic Ester Intermediate

  • Ethylacetoacetate is reacted with triethylorthoformate and acetic anhydride at 75–150 °C (preferably 90–120 °C) to form ethyl ethoxymethyleneacetoacetic ester, a key intermediate for ring closure.
  • The reaction mixture may contain non-reactive components which can be removed by distillation under reduced pressure to purify the intermediate.

Cyclization to Isoxazole Core

  • The purified ethyl ethoxymethyleneacetoacetic ester is treated with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20 °C to 10 °C).
  • This step forms crude ethyl 5-methylisoxazole-4-carboxylate via cyclization and ring closure.
  • The reaction conditions are carefully controlled to minimize by-products such as isomeric impurities and side reactions.

Crystallization of 5-Methylisoxazole-4-carboxylic Acid

  • The crude ester is hydrolyzed to 5-methylisoxazole-4-carboxylic acid, which is then crystallized using solvents such as toluene, acetic acid, ethyl acetate, or chlorinated solvents.
  • A preferred solvent mixture is toluene and acetic acid, heated for sufficient time to promote crystallization and purification.

Conversion to Acid Chloride

  • The crystallized acid is reacted with anhydrous thionyl chloride to yield 5-methylisoxazole-4-carbonyl chloride.
  • This reaction is typically performed in dry toluene or similar solvents, with excess thionyl chloride acting as both reagent and solvent.
  • The absence of water is critical to avoid hydrolysis.

Alternative and Supporting Synthetic Routes

  • Lithiation of 3-methoxy-5-methylisoxazole followed by carboxylation with carbon dioxide has been reported to prepare related isoxazole carboxylic acids, which can be esterified subsequently.
  • Nucleophilic displacement on 3-phenyl-5-chloroisoxazoles with alkoxy reagents provides access to 5-alkoxyisoxazoles, which can be converted to carboxylic acids by lithiation and carbonation.
  • These methods highlight the flexibility in modifying the isoxazole ring and substituents to obtain the desired this compound.

Comparative Data and Process Optimization

Step Reaction Conditions Key Reagents Notes Yield/Purity
Formation of ethyl ethoxymethyleneacetoacetic ester 90–120 °C, 75–150 °C range Ethylacetoacetate, triethylorthoformate, acetic anhydride Distillation to remove non-reactive components High purity intermediate
Cyclization to isoxazole -20 to 10 °C Hydroxylamine sulfate, sodium acetate Reverse addition technique reduces by-products Crude ester with minimal isomeric impurities
Crystallization of acid Heating with solvent (toluene/acetic acid) Solvent mixture Improves purity and isolation High purity crystallized acid
Conversion to acid chloride Room temp to 50 °C Thionyl chloride, dry toluene Water-free conditions critical High quality acid chloride
Substituent introduction and esterification 0–50 °C 3-methoxyaniline or nucleophile, methylating agents Controlled addition to avoid side products Final product with >99% HPLC purity

This process framework is adapted from patented procedures for related isoxazole derivatives, ensuring minimal formation of by-products such as CATA and isomeric impurities, thus yielding high-quality this compound suitable for research and pharmaceutical applications.

Research Discoveries and Notes

  • The use of triethylorthoformate and acetic anhydride in the initial step is crucial for forming the reactive intermediate that enables efficient ring closure.
  • Low-temperature conditions during cyclization with hydroxylamine salts prevent side reactions and improve selectivity.
  • Crystallization techniques employing solvent mixtures like toluene and acetic acid enhance the purity of the carboxylic acid intermediate.
  • The acid chloride formation step benefits from anhydrous conditions and appropriate solvent choice to avoid hydrolysis and degradation.
  • Substituent introduction via nucleophilic aromatic substitution or amide formation allows for the introduction of the methoxyphenyl group with high regioselectivity.
  • Alternative lithiation and carbonation routes provide flexible synthetic options, especially for analogues and derivatives.

Summary Table of Key Preparation Methods

Methodology Starting Material Key Intermediate Reaction Type Advantages Limitations
Triethylorthoformate route Ethylacetoacetate Ethyl ethoxymethyleneacetoacetic ester Condensation and cyclization High purity, scalable Requires careful temperature control
Lithiation and carbonation 3-methoxy-5-methylisoxazole Isoxazole-4-carboxylic acid Organolithium carboxylation Flexibility in substitution Sensitive to moisture, requires low temp
Nucleophilic substitution 3-phenyl-5-chloroisoxazole 5-alkoxyisoxazole Nucleophilic displacement Good regioselectivity Chlorine precursor synthesis needed
Esterification with diazomethane Isoxazole carboxylic acid Methyl ester Methylation High yield, mild conditions Diazomethane handling hazards

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical step for further derivatization.

Conditions Reagents Product Yield Source
Acidic hydrolysis60% aqueous H<sub>2</sub>SO<sub>4</sub>5-Methylisoxazole-4-carboxylic acid85–90%
Basic hydrolysisKOH in H<sub>2</sub>O/THF3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid97%
  • Mechanistic Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Aminolysis for Amide Formation

The methyl ester reacts with amines to produce carboxamides, a key reaction in medicinal chemistry for introducing bioisosteres or enhancing pharmacokinetic properties.

Example Reaction :
Reagents : Methylamine (2.1 mmol) in MeOH at 85°C for 12 hours
Product : 3-(3-Methoxyphenyl)-N,5-dimethylisoxazole-4-carboxamide
Yield : 96%
Characterization :

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.31 (brs, 1H, NH), 7.43–7.39 (m, 1H), 3.80 (s, 3H, OCH<sub>3</sub>), 2.74 (s, 3H, NCH<sub>3</sub>) .

Acyl Chloride Formation

The carboxylic acid intermediate (from hydrolysis) reacts with thionyl chloride (SOCl<sub>2</sub>) to form the corresponding acyl chloride, enabling nucleophilic substitutions.

Experimental Protocol :

  • Reagents : Thionyl chloride (excess), toluene solvent

  • Conditions : 0–50°C, anhydrous environment

  • Product : 5-Methylisoxazole-4-carbonyl chloride

  • Application : Used in situ for coupling with trifluoromethyl aniline (TFMA) to form 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, a precursor for agrochemicals .

Functionalization via Cyclocondensation

The isoxazole ring participates in cyclocondensation reactions to generate fused heterocycles.

Example : Reaction with hydroxylamine derivatives under basic conditions forms dihydroisoxazole intermediates, as demonstrated in the synthesis of 3-(4-methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid .

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

Compound Modification Reactivity Trend
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylateEthyl ester vs. methyl esterSlower hydrolysis due to steric hindrance
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylateMethoxy → hydroxyEnhanced polarity, amenable to electrophilic substitution

Industrial-Scale Optimization

Key advancements in process chemistry include:

  • Continuous Flow Reactors : Improve yield (≥95%) and reduce byproducts (e.g., CATA impurity <0.001%) during acyl chloride formation .

  • Solvent Selection : Toluene outperforms chlorinated solvents in minimizing side reactions during coupling steps .

Scientific Research Applications

Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 3

The 3-methoxyphenyl group distinguishes the target compound from analogs with other aryl or halogenated substitutions:

  • Fluorine’s small size and high electronegativity may improve membrane permeability .
  • Methyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate : The dichlorophenyl group increases lipophilicity and steric bulk, which could hinder interactions with polar binding pockets. This compound has a higher molecular weight (286.11 g/mol) and melting point (115°C) compared to the target compound .
Table 1: Substituent Effects at Position 3
Compound Substituent (Position 3) Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxyphenyl 247.26 Electron-donating, moderate lipophilicity
Methyl 3-(4-Fluorophenyl)-5-methyl... 4-Fluorophenyl 235.21 Enhanced metabolic stability
Methyl 3-(2,6-Dichlorophenyl)-5-methyl 2,6-Dichlorophenyl 286.11 High lipophilicity, steric hindrance

Substituent Effects at Position 5

The 5-methyl group in the target compound contrasts with analogs featuring brominated or functionalized substituents:

  • Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate (53) : The bromomethyl group introduces a reactive site for nucleophilic substitution, enabling further derivatization (e.g., coupling with amines). This contrasts with the inert methyl group in the target compound, which limits such reactivity .
Table 2: Substituent Effects at Position 5
Compound Substituent (Position 5) Reactivity/Applications
Target Compound Methyl Limited reactivity, structural stability
Compound 53 Bromomethyl Site for nucleophilic substitution
Compound 51 Iminomethyl Conjugation-enhanced electronic properties

Ester vs. Carboxylic Acid Functionality

The methyl ester at position 4 in the target compound differs from carboxylic acid derivatives:

  • This acid is likely a metabolite of the target ester .
  • Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate : The ethyl ester variant has slightly higher lipophilicity than the methyl ester, which may affect pharmacokinetic profiles .
Table 3: Functional Group Comparison at Position 4
Compound Functional Group (Position 4) Solubility/Bioavailability
Target Compound Methyl ester Moderate solubility, prodrug potential
3-(3-Methoxyphenyl)-5-methyl... Acid Carboxylic acid High polarity, ionized at pH 7.4
Ethyl 5-Methyl-3-phenyl... Ethyl ester Increased lipophilicity vs. methyl

Q & A

Q. What are the common synthetic routes for Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions. For example, analogous isoxazole derivatives are synthesized via reactions between hydroxylamine derivatives and β-keto esters or via 1,3-dipolar cycloaddition . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) can be achieved using Design of Experiments (DoE) to evaluate factors like yield, purity, and reaction time. For instance, in the synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, single-crystal X-ray diffraction confirmed structural integrity, highlighting the importance of purification and crystallization steps .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed structural insights, such as methoxy group environments (δ 3.8–4.0 ppm for OCH3) and isoxazole ring protons (δ 6.0–6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated in studies of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate .
  • HPLC/Purity Analysis: Ensures >95% purity, critical for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystallographic disorder. For example:

  • NMR Shifts vs. DFT Calculations: Differences in calculated vs. observed chemical shifts may require re-evaluation of solvent models (e.g., using PCM for polar solvents) .
  • X-ray vs. Predicted Geometry: Discrepancies in bond angles/lengths may indicate dynamic effects in solution. Refinement using software like SHELXL (for crystallography) can validate experimental data .
  • Case Study: In the synthesis of acrylamide derivatives, NMR data aligned with computational predictions after optimizing solvent parameters .

Q. What strategies are employed to assess the compound’s stability under experimental conditions?

Methodological Answer: Stability studies involve:

  • Accelerated Degradation Testing: Exposing the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .
  • pH-Dependent Stability: Assessing hydrolysis in acidic/basic conditions (e.g., pH 1–13) to determine shelf-life .
  • Oxidative Stress Testing: Using H2O2 or radical initiators to evaluate susceptibility to oxidation .
  • Storage Recommendations: Based on results, storage at 0–4°C in amber vials under inert atmosphere is advised .

Q. How can researchers design bioactivity assays for this compound, given structural analogs with known pharmacological activities?

Methodological Answer: Leverage structural similarities to isoxazole-based drugs (e.g., Leflunomide, an anti-inflammatory agent ):

  • Enzyme Inhibition Assays: Target kinases (e.g., tyrosine kinases) using fluorescence-based assays .
  • Cellular Uptake Studies: Use radiolabeled analogs (e.g., 14C-labeled) to track intracellular distribution .
  • In Vivo Models: For anti-inflammatory or antitumor activity, employ murine models with dose-ranging studies (e.g., 10–100 mg/kg) .
  • SAR Analysis: Modify substituents (e.g., methoxy group position) to optimize potency and reduce toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting data in purity assessments between HPLC and elemental analysis?

Methodological Answer:

  • Root Cause Investigation:
    • HPLC Purity vs. Elemental Composition: Discrepancies may arise from undetected counterions (e.g., hydrochloride salts) or hygroscopicity. Use TGA (thermogravimetric analysis) to assess moisture content .
    • Case Example: A compound with 97% HPLC purity but off-spec elemental data was found to contain residual solvent, resolved via prolonged drying under vacuum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.